

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate synonyms and identifiers

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Compound of Interest

Compound Name: *tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate*

Cat. No.: *B153499*

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An In-Depth Technical Guide to **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**:
Synonyms and Identifiers

For researchers, scientists, and professionals in drug development, precise communication is paramount. The accurate identification of chemical compounds is the bedrock of reproducible and reliable scientific work. This guide provides a comprehensive overview of the synonyms and identifiers for **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**, a key building block in medicinal chemistry. Understanding the nuances of its nomenclature is crucial for navigating chemical databases, sourcing reagents, and interpreting scientific literature.

The Significance of Stereochemistry

The 8-azabicyclo[3.2.1]octane core, also known as a tropane skeleton, is a bridged bicyclic amine. The substituent on the 3-position can exist in two distinct stereochemical orientations: endo and exo. This stereoisomerism is a critical factor, as it can significantly influence the biological activity and pharmacokinetic properties of derivative compounds. Consequently, many suppliers and databases distinguish between the endo and exo isomers, as well as the racemic mixture.

Core Chemical Identifiers

A variety of identifiers are used to catalogue and reference this compound. These range from registry numbers to line notations that encode its structure.

CAS Numbers: A Tale of Isomers

The Chemical Abstracts Service (CAS) has assigned different registry numbers to the various forms of **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**, highlighting the importance of stereoisomerism.

- 132234-68-5: This CAS number is frequently associated with the exo isomer, formally named tert-Butyl N-[(3-exo)-8-azabicyclo[3.2.1]octan-3-yl]carbamate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- 287114-25-4: This number is often used for the racemic mixture or when the stereochemistry is not specified.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) It is also sometimes explicitly linked to the endo isomer.[\[7\]](#)
- 132234-69-6: This CAS number is specifically assigned to the endo isomer.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- 207405-68-3: This CAS number is also associated with N-Boc-3-amino-8-azabicyclo[3.2.1]octane, with the stereochemistry often unspecified.[\[13\]](#)

It is crucial for researchers to verify the stereochemistry of the material being sourced, as the CAS number alone may not be sufficient without explicit confirmation from the supplier.

PubChem Compound Identification

The PubChem database, a public repository of chemical information, also assigns unique identifiers (CID) to the different stereoisomers.

- PubChem CID 14774662: This identifier corresponds to the unspecified stereoisomer of **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**.[\[1\]](#)[\[9\]](#)
- PubChem CID 14774663: This identifier is linked to the endo isomer.[\[10\]](#)[\[12\]](#)

Comprehensive Identifier Summary

For clarity and ease of reference, the following table summarizes the key synonyms and identifiers for **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**.

Identifier Type	Value	Notes
IUPAC Name	tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate	General name, stereochemistry not specified. [1]
CAS Number	132234-68-5	Commonly refers to the exo isomer.[1][2][3][4]
287114-25-4	Often used for the racemic mixture or unspecified stereoisomer.[1][5][6][7][8][9]	
132234-69-6	Specifically for the endo isomer.[10][11][12]	
PubChem CID	14774662	Unspecified stereoisomer.[1][9]
14774663	endo isomer.[10][12]	
InChI	InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)	Standard InChI for the molecular formula.[1]
InChIKey	UUHPKKKRSZBQIG-UHFFFAOYSA-N	Hashed version of the InChI.[1][9]
SMILES	<chem>CC(C)(C)OC(=O)NC1CC2CCC(C1)N2</chem>	A simplified line notation for the structure.[1][14]
Molecular Formula	C12H22N2O2	[1][5]
Molecular Weight	226.32 g/mol	[1][5]

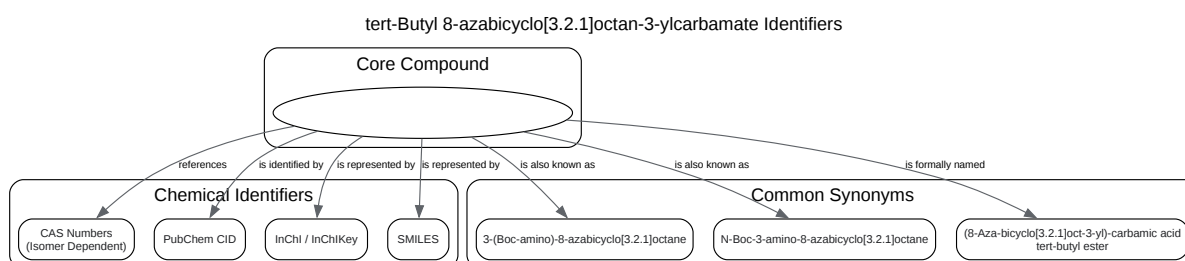
Common Synonyms and Shorthand

In laboratory settings and publications, a variety of synonyms and abbreviations are used for this compound. Familiarity with these can aid in literature searches and communication.

- 3-(Boc-amino)-8-azabicyclo[3.2.1]octane: A widely used and easily recognizable synonym.[1][6]
- N-Boc-3-amino-8-azabicyclo[3.2.1]octane: Another common variation.[13]
- endo-3-Boc-Amino-8-azabicyclo[3.2.1]octane: Explicitly denotes the endo stereoisomer.[1][7]
- exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane: Explicitly denotes the exo stereoisomer.[4][12]
- (8-Aza-bicyclo[3.2.1]oct-3-yl)-carbamic acid tert-butyl ester: A more formal chemical name.[1]

Visualizing the Structure

To visually represent the core structure and the relationship between its identifiers, the following diagram can be used.



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Caption: Relationship between the core compound and its various identifiers and synonyms.

Conclusion

The accurate identification of **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate** is essential for any research or development activity involving this versatile building block. A thorough understanding of its various synonyms and, most critically, the different CAS numbers and identifiers corresponding to its stereoisomers, will prevent costly errors and ensure the integrity of experimental work. Researchers are encouraged to consult supplier documentation carefully to confirm the specific isomer they are purchasing and using.

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